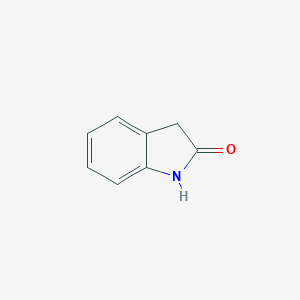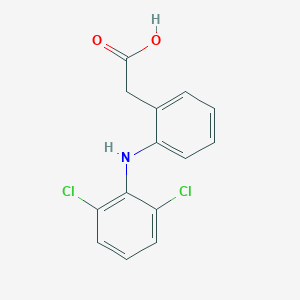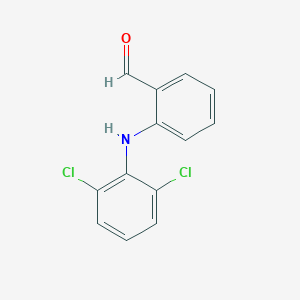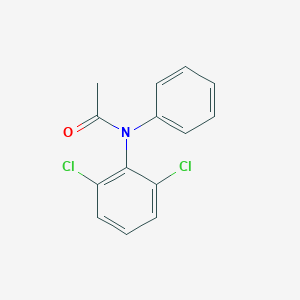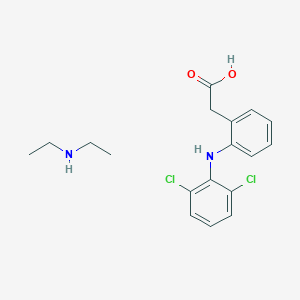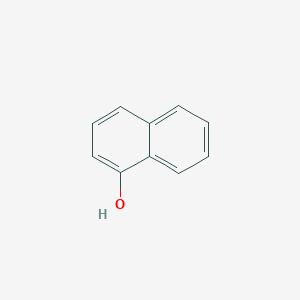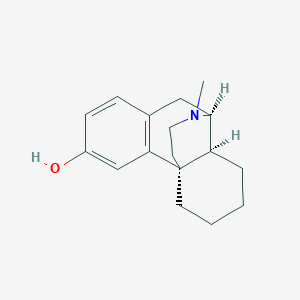
Dextrorphan
Übersicht
Beschreibung
Dextrorphan is a psychoactive compound belonging to the morphinan class. It is primarily known for its role as an antitussive (cough suppressant) and, at higher doses, as a dissociative hallucinogen. This compound is the dextrorotatory enantiomer of racemorphan, with the levorotatory enantiomer being levorphanol. It is produced through the O-demethylation of dextromethorphan by the enzyme cytochrome P450 2D6 (CYP2D6) .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Dextrorphan wird aus Dextromethorphan durch eine O-Demethylierungsreaktion synthetisiert. Dieser Prozess beinhaltet die Entfernung einer Methylgruppe von der Methoxygruppe, die am aromatischen Ring von Dextromethorphan gebunden ist. Die Reaktion wird durch das Enzym Cytochrom P450 2D6 (CYP2D6) katalysiert .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound den Einsatz fortschrittlicher biotechnologischer Methoden, um die Effizienz und Ausbeute des O-Demethylierungsprozesses zu verbessern. Die Verwendung rekombinanter CYP2D6-Enzyme und optimierte Reaktionsbedingungen wie kontrollierte Temperatur und pH-Wert sind gängige Praktiken, um hohe Reinheit und Ausbeute zu erzielen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dextrorphan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann weiter oxidiert werden, um 3-Hydroxymorphinan zu bilden.
Reduktion: Reduktionsreaktionen können this compound wieder in Dextromethorphan umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring oder das Stickstoffatom einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen verwendet, um spezifische Substitutionen zu erreichen.
Hauptprodukte:
Oxidation: 3-Hydroxymorphinan.
Reduktion: Dextromethorphan.
Substitution: Verschiedene substituierte Morphinanderivate, abhängig von den verwendeten Reagenzien
Wissenschaftliche Forschungsanwendungen
Dextrorphan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Referenzverbindung in der chiralen Analyse und Enantiomeren-Trennungsstudien.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme, insbesondere seine Rolle als NMDA-Rezeptor-Antagonist.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Depressionen, neurodegenerativen Erkrankungen und Schlaganfall.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine Wirkung als NMDA-Rezeptor-Antagonist. Durch die Blockierung des NMDA-Rezeptors hemmt this compound den exzitatorischen Neurotransmitter Glutamat, was zu einer reduzierten neuronalen Erregbarkeit führt. Dieser Mechanismus ist für seine antitussiven und dissoziativen Wirkungen verantwortlich. Zusätzlich hat this compound eine Affinität zu Sigma-1-Rezeptoren und wirkt als Serotonin- und Noradrenalin-Wiederaufnahmehemmer, was zu seinen psychoaktiven Eigenschaften beiträgt .
Ähnliche Verbindungen:
Dextromethorphan: Die Ausgangssubstanz von this compound, die als rezeptfreies Hustenmittel verwendet wird.
Levophanol: Das Levorotator-Enantiomer von Racemorphan, bekannt für seine starken analgetischen Eigenschaften.
Ketamin: Ein weiterer NMDA-Rezeptor-Antagonist mit dissoziativen Anästhetika-Eigenschaften.
Vergleich:
Dextromethorphan vs. This compound: this compound ist ein stärkerer NMDA-Rezeptor-Antagonist und hat eine längere Eliminationshalbwertszeit im Vergleich zu Dextromethorphan. .
This compound vs. Levophanol: Obwohl beide Enantiomere von Racemorphan sind, hat Levophanol eine signifikante Opioid-Rezeptor-Aktivität, was es zu einem starken Analgetikum macht, während this compound hauptsächlich auf NMDA- und Sigma-1-Rezeptoren wirkt.
This compound vs. Ketamin: Beide Verbindungen sind NMDA-Rezeptor-Antagonisten, aber Ketamin wird häufiger als Anästhetikum verwendet und hat eine breitere Palette von klinischen Anwendungen.
Wirkmechanismus
Dextrorphan exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability. This mechanism is responsible for its antitussive and dissociative effects. Additionally, this compound has affinity for sigma-1 receptors and acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its psychoactive properties .
Vergleich Mit ähnlichen Verbindungen
Dextromethorphan: The parent compound of dextrorphan, used as an over-the-counter cough suppressant.
Levorphanol: The levorotatory enantiomer of racemorphan, known for its potent analgesic properties.
Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.
Comparison:
Dextromethorphan vs. This compound: this compound is more potent as an NMDA receptor antagonist and has a longer elimination half-life compared to dextromethorphan. .
This compound vs. Levorphanol: While both are enantiomers of racemorphan, levorphanol has significant opioid receptor activity, making it a potent analgesic, whereas this compound primarily acts on NMDA and sigma-1 receptors.
This compound vs. Ketamine: Both compounds are NMDA receptor antagonists, but ketamine is more widely used as an anesthetic and has a broader range of clinical applications.
Eigenschaften
IUPAC Name |
(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PVAVHDDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014178 | |
| Record name | Dextrorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-73-5 | |
| Record name | Dextrorphan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrorphan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrorphan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextrorphan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextrorphan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRORPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
